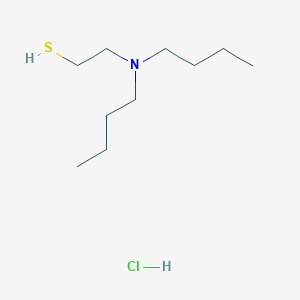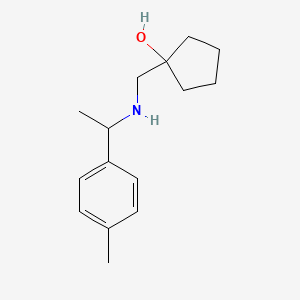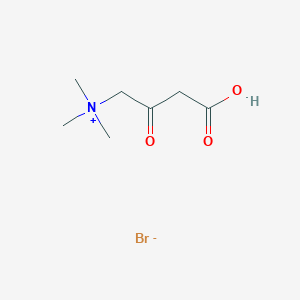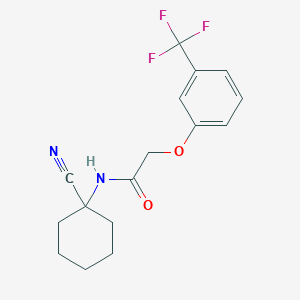
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound characterized by the presence of a cyanocyclohexyl group and a trifluoromethylphenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves the following steps:
Formation of the Cyanocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a cyanation reaction to form 1-cyanocyclohexane. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Synthesis of the Trifluoromethylphenoxy Intermediate: 3-(Trifluoromethyl)phenol is reacted with an appropriate acylating agent, such as acetyl chloride, to form 3-(trifluoromethyl)phenoxyacetyl chloride.
Coupling Reaction: The two intermediates, 1-cyanocyclohexane and 3-(trifluoromethyl)phenoxyacetyl chloride, are then coupled under basic conditions to form the final product, this compound. This step typically involves the use of a base such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: It may find use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group and the trifluoromethylphenoxy group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its target by inducing conformational changes or inhibiting enzymatic activity, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-fluorobenzamide
- Benzyl N-(1-cyanocyclohexyl)carbamate
Uniqueness
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is unique due to the presence of both a cyanocyclohexyl group and a trifluoromethylphenoxy group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which may not be present in similar compounds. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity and binding interactions.
Propriétés
Formule moléculaire |
C16H17F3N2O2 |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)12-5-4-6-13(9-12)23-10-14(22)21-15(11-20)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,21,22) |
Clé InChI |
OQJIJAVXHRYLEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


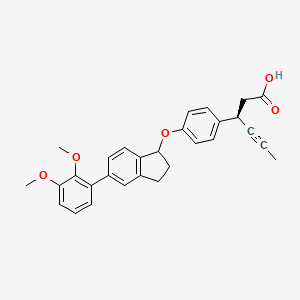
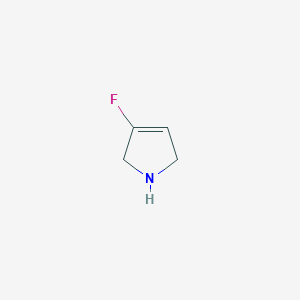
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


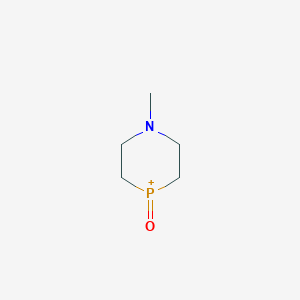

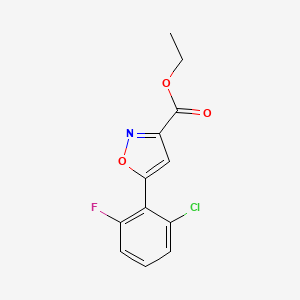
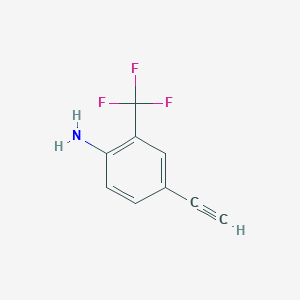
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
